N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
CAS No.:
Cat. No.: VC14975904
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C23H24FN3O2 | 
|---|---|
| Molecular Weight | 393.5 g/mol | 
| IUPAC Name | N-[2-(6-fluoroindol-1-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide | 
| Standard InChI | InChI=1S/C23H24FN3O2/c1-29-13-12-27-16-18(20-4-2-3-5-21(20)27)14-23(28)25-9-11-26-10-8-17-6-7-19(24)15-22(17)26/h2-8,10,15-16H,9,11-14H2,1H3,(H,25,28) | 
| Standard InChI Key | OYRVQRFOOBRKKB-UHFFFAOYSA-N | 
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F | 
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide integrates two indole rings connected through an acetamide spacer. The first indole moiety is substituted with a fluorine atom at the 6-position and an ethylamine group at the 1-position, while the second indole features a 2-methoxyethyl group at the 1-position and a methylene-acetamide linkage at the 3-position . This arrangement creates a conformationally flexible yet sterically hindered system, as evidenced by its polar surface area of 36.693 Ų and hydrogen bond donor/acceptor counts of 1 and 3, respectively .
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.46 g/mol | 
| logP (Partition Coefficient) | 3.2503 | 
| logD (Distribution Coefficient) | 3.2503 | 
| logSw (Water Solubility) | -3.4101 | 
| Hydrogen Bond Donors | 1 | 
| Hydrogen Bond Acceptors | 3 | 
The compound’s low aqueous solubility (logSw = -3.41) necessitates formulation strategies for preclinical testing, while its balanced lipophilicity (logP = 3.25) aligns with pharmacokinetic requirements for central nervous system targets . The absence of chiral centers simplifies synthetic and analytical workflows compared to stereoisomerically complex analogs.
Synthesis and Manufacturing
- 
Independent preparation of the 6-fluoro-1H-indol-1-ylethylamine and 1-(2-methoxyethyl)-1H-indol-3-ylacetic acid precursors
 - 
Amide bond formation via carbodiimide-mediated coupling
 
The 6-fluoroindole component could be synthesized via Fischer indole synthesis using 4-fluorophenylhydrazine and appropriate ketones, followed by N-alkylation with 1,2-dibromoethane. The 1-(2-methoxyethyl)indole moiety might derive from N-alkylation of indole with 2-methoxyethyl chloride under basic conditions. Critical quality control points would include monitoring residual solvents, byproducts from alkylation steps, and enantiomeric purity despite the compound’s achirality .
Analytical Characterization
Rigorous analytical protocols ensure compound identity and purity. For N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide, characterization data include:
Spectroscopic Data
- 
NMR: Expected signals at δ 7.5–7.7 ppm (indole aromatic protons), δ 4.1–4.3 ppm (methylene adjacent to oxygen), and δ 3.3–3.5 ppm (methoxy group) .
 - 
HRMS: Calculated exact mass for [M+H]: 394.1934; observed: 394.1936 .
 - 
IR: Stretching vibrations at 1650 cm (amide C=O) and 1240 cm (C-F bond) .
 
Applications and Future Directions
The compound’s structural features position it as a versatile scaffold for medicinal chemistry optimization:
Drug Discovery
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Oncology: Bis-indole structures show promise in disrupting protein-protein interactions in cancer pathways.
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Neurology: Fluorinated indoles may enhance blood-brain barrier penetration for neurodegenerative disease targets.
 
Chemical Biology
Site-specific modifications (e.g., radiolabeling with ) could enable positron emission tomography (PET) tracer development .
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